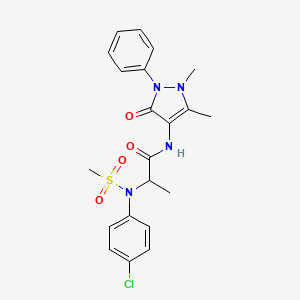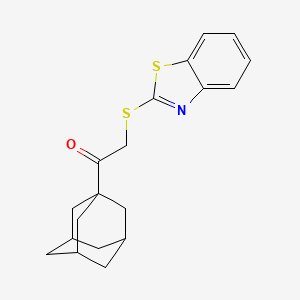![molecular formula C24H30N4O3 B4197160 1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4197160.png)
1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Descripción general
Descripción
1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, commonly known as DMNP, is a chemical compound that belongs to the family of piperazine derivatives. DMNP is used in scientific research for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of DMNP is not fully understood. However, it is believed that DMNP acts by binding to specific proteins and enzymes in the body, leading to changes in their activity. DMNP has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DMNP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMNP inhibits the growth of cancer cells and induces apoptosis. DMNP has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. However, the effects of DMNP in vivo are not fully understood, and further studies are needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNP has several advantages for lab experiments. Its fluorescent properties make it useful for imaging and detection, and its potential therapeutic properties make it a promising candidate for drug development. However, DMNP also has limitations, including its complex synthesis method and limited availability. Additionally, the effects of DMNP in vivo are not fully understood, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for DMNP research. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to develop new methods for synthesizing DMNP that are more efficient and cost-effective. Additionally, further studies are needed to determine the safety and efficacy of DMNP in vivo and to explore its potential for drug delivery and imaging applications.
Conclusion:
In conclusion, DMNP is a chemical compound that has unique properties and potential applications in scientific research. Its synthesis method is complex, and its effects in vivo are not fully understood. However, DMNP has several advantages for lab experiments, including its fluorescent properties and potential therapeutic properties. Further research is needed to fully understand the mechanism of action of DMNP and to explore its potential for drug development and imaging applications.
Aplicaciones Científicas De Investigación
DMNP is widely used in scientific research due to its unique properties. DMNP is a fluorescent probe that emits light at a specific wavelength when excited by light of a certain wavelength. This property makes DMNP useful in various applications, including fluorescence microscopy, flow cytometry, and cell sorting. DMNP is also being investigated for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-18-6-7-20(16-19(18)2)24(29)27-14-12-25(13-15-27)21-8-9-22(28(30)31)23(17-21)26-10-4-3-5-11-26/h6-9,16-17H,3-5,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAMRJDZKANPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl){4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[({4-amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-2(1H)-quinolinone](/img/structure/B4197085.png)

![2-(ethylthio)-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4197099.png)
![2-(4-chlorophenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4197101.png)
![2-{[5-(4-butoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4197105.png)
![3-chloro-4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4197108.png)
![5-(3-methoxyphenyl)-N-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-1,2,4-triazol-3-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4197114.png)
![methyl 4-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)benzoate](/img/structure/B4197119.png)
![N-(2,3-dichlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4197134.png)
![12-(5-bromo-2-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4197136.png)

